

molecular forms of Gastrin-17 and their biological activity

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An In-depth Technical Guide to the Molecular Forms of Gastrin-17 and Their Biological Activity

Introduction

Gastrin-17 (G17) is a pivotal peptide hormone primarily recognized for its role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Synthesized and secreted by G-cells in the stomach's antrum, gastrin exists in multiple molecular forms, each arising from the post-translational processing of its precursor, progastrin.[4][5] The principal bioactive forms include amidated Gastrin-17 (G17) and its precursor, glycine-extended Gastrin-17 (G17-Gly), which can also be sulfated or non-sulfated.[4][6] While traditionally viewed as a simple acid secretagogue, emerging research has unveiled that these molecular variants possess distinct biological activities and engage different signaling pathways, implicating them in diverse physiological and pathological processes, including cell proliferation and carcinogenesis.[2][6][7] This guide provides a comprehensive overview of the molecular forms of Gastrin-17, their biological functions, the signaling cascades they trigger, and the experimental methodologies used to elucidate their actions.

Biosynthesis and Molecular Forms of Gastrin-17

Gastrin-17 originates from a 101-amino acid precursor, preprogastrin. Following the cleavage of a signal peptide, the resulting 80-amino acid progastrin undergoes a series of enzymatic modifications in the regulated secretory pathway of G-cells to yield the mature, biologically active peptides.[4]



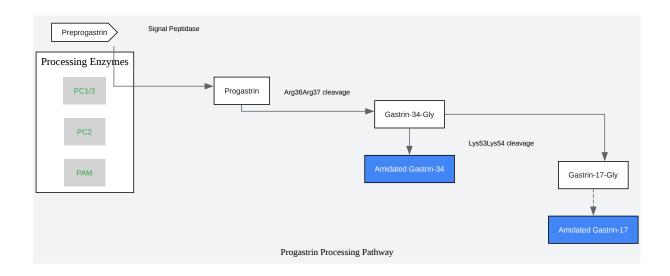




The primary molecular forms of **Gastrin-17** are:

- Amidated Gastrin-17 (G17-NH₂): This is the "classical" and most abundant form of gastrin in the antrum.[5] It is a 17-amino acid peptide that undergoes C-terminal amidation, a critical step for its high-affinity binding to the cholecystokinin 2 receptor (CCK2R) and its potent biological activity in stimulating gastric acid secretion.[5]
- Glycine-extended Gastrin-17 (G17-Gly): This is the immediate precursor to amidated G17.
 [5] It retains a glycine residue at the C-terminus that is cleaved during the final amidation step.[5] Initially considered an inactive intermediate, G17-Gly is now recognized to have distinct biological functions, particularly in cell proliferation, mediated through a putative receptor separate from the CCK2R.[5][6][7]
- Sulfated and Non-sulfated Forms: Both G17 and G17-Gly can undergo sulfation at a specific tyrosine residue.[6] While sulfation is critical for the activity of the related hormone cholecystokinin (CCK) at the CCK1 receptor, its influence on the biological activity of Gastrin-17 at the CCK2R is less pronounced.[5][8] However, studies suggest that sulfation can increase the binding affinity of gastrin for both gastrin and CCK receptors.[8] For gastric acid secretion in humans, sulfated and non-sulfated G17 show similar potency.[9]





Progastrin Processing Pathway.

Biological Activity and Signaling Pathways

The different molecular forms of **Gastrin-17** exert their effects through distinct receptor systems and downstream signaling cascades.

Amidated Gastrin-17 (G17-NH₂) / CCK2 Receptor Pathway

The primary actions of amidated G17 are mediated by the G-protein coupled receptor, CCK2R, which is expressed on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.[3][6]

 Gastric Acid Secretion: G17 binding to CCK2R on ECL cells stimulates the release of histamine.[3] Histamine then acts on H2 receptors on adjacent parietal cells, leading to the



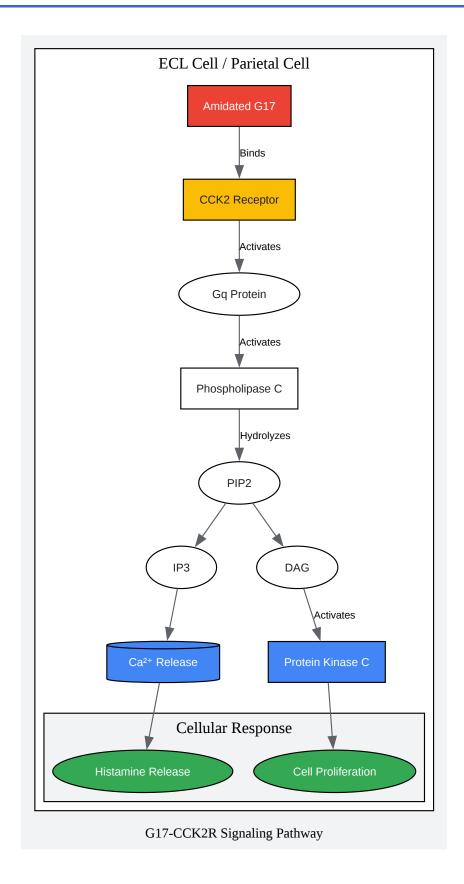




activation of the H+/K+ ATPase (proton pump) and secretion of hydrochloric acid into the stomach lumen.[3]

- Trophic Effects: Gastrin is a known growth factor for the gastric mucosa, promoting the proliferation of parietal and ECL cells.[2][10]
- Signaling Cascade: Activation of the CCK2R by G17 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in histamine release and cellular proliferation.[5]





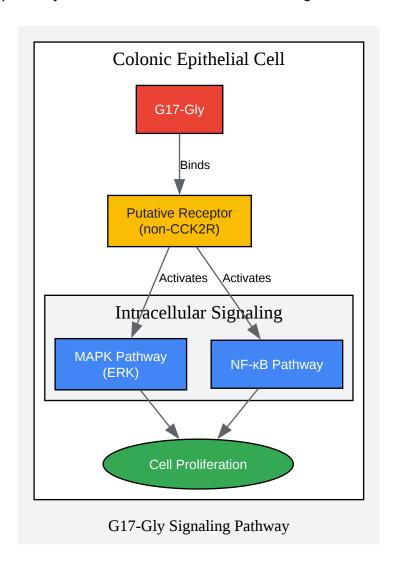
G17-CCK2R Signaling Pathway.



Glycine-Extended Gastrin-17 (G17-Gly) Pathway

G17-Gly exerts its biological effects, primarily cell proliferation, through a putative receptor that is distinct from the CCK2R.[5][7] This is particularly relevant in the context of colorectal cancer, where gastrin precursors, but not amidated forms, are often produced and have been shown to stimulate tumor growth.[5]

- Cell Proliferation: G17-Gly has been demonstrated to stimulate the proliferation of colonic epithelial cells and various cancer cell lines.[6][11] In gastrin-deficient mice, G17-Gly treatment increased the proliferation of colonic epithelial cells, an effect not observed with amidated gastrin.[5]
- Signaling Cascade: The signaling pathways activated by G17-Gly are not fully elucidated but have been shown to involve the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, both of which are central to cell growth and survival.[5]





G17-Gly Signaling Pathway.

Quantitative Data Summary

The biological activities of the different **Gastrin-17** forms are reflected in their receptor binding affinities and potencies in functional assays.

Table 1: Receptor Binding Affinities of Gastrin-17

Molecular Forms

Ligand	Receptor	Cell/Tissue Type	Binding Affinity (Kd or IC50)	Reference
Sulfated G17 (G17-II)	Gastrin Receptor (CCK2R)	Guinea Pig Pancreatic Acini	Kd: 0.08 nM	[8]
Non-sulfated G17 (G17-I)	Gastrin Receptor (CCK2R)	Guinea Pig Pancreatic Acini	Kd: 1.5 nM	[8]
Amidated G17	CCK2R	Rat Gastric Mucosa	Kd: ~4 x 10-10 M (0.4 nM)	[12]
G17-Gly	Putative Receptor	HT-29 Colon Cancer Cells	Nanomolar affinity	[5]
Amidated G17	CCK2R	Human Gastric Carcinoma Cell Lines	0.2 to 1.3 μM	[13]
Sulfated and Non-sulfated G17	CCK2R	General	Sub-nanomolar affinity	[5]

Table 2: Biological Potency of Gastrin-17 Molecular Forms



Molecular Form	Biological Effect	Assay System	Relative Potency/Effect	Reference
Sulfated G17	Gastric Acid Secretion	Human Subjects	50% effective dose: 22.2 ± 6.7 pmol/kg/h	[9]
Non-sulfated G17	Gastric Acid Secretion	Human Subjects	50% effective dose: 29.3 ± 5.8 pmol/kg/h (No significant difference)	[9]
G17-Gly	Gastric Acid Secretion	Gastrin-deficient mice	No effect alone; synergizes with amidated G17 to increase secretion	[14]
G17-Gly	Cell Proliferation	Colonic Epithelial Cells (in vivo)	Increased proliferation	[5]
Amidated G17	Cell Proliferation	Colonic Epithelial Cells (in vivo)	No effect	[5]
Pentagastrin	Cell Proliferation	Human Fundic Mucosa	Marked increase in labeling index	[10]

Experimental Protocols Protocol 1: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of different gastrin forms for the CCK2 receptor in a membrane preparation.

1. Membrane Preparation:

- Homogenize rat gastric mucosal tissue in a cold buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 270 g) to remove nuclei and debris.



- Centrifuge the resulting supernatant at high speed (e.g., 30,000 g) to pellet the membranes. [12]
- Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

2. Binding Reaction:

- In assay tubes, combine the membrane preparation (150-200 μg protein), a fixed concentration of radiolabeled gastrin (e.g., ¹²⁵I-G17), and varying concentrations of unlabeled competitor gastrin forms (e.g., sulfated G17, non-sulfated G17, G17-Gly).
- For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled gastrin.
- Incubate at 30°C for 30 minutes.[12]

3. Separation and Counting:

- Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.[15]
- Quickly wash the filters with ice-cold buffer to remove unbound ligand.
- Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competitor.
- Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
- Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

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Radioligand Binding Assay Workflow.

Protocol 2: Cell Proliferation (BrdU Incorporation) Assay

This protocol describes a method to assess the proliferative effects of gastrin peptides on a gastric or colon cancer cell line (e.g., AGS, HT-29).

- 1. Cell Culture and Seeding:
- Culture cells (e.g., AGS cells) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- 2. Serum Starvation and Treatment:
- Synchronize the cells by serum-starving them for 24 hours in a low-serum or serum-free medium.
- Treat the cells with various concentrations of the different **Gastrin-17** molecular forms (e.g., G17, G17-Gly) for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., 10% FBS).
- 3. BrdU Labeling and Detection:
- Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
- Remove the labeling medium, fix the cells, and permeabilize the cell membranes.
- Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.



- Wash the wells and add the enzyme substrate. The substrate will be converted into a colored product.
- 4. Measurement and Analysis:
- Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
- The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
- Normalize the results to the vehicle control and plot the fold-change in proliferation versus peptide concentration.

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Cell Proliferation Assay Workflow.

Conclusion



The biological landscape of **Gastrin-17** is far more complex than initially understood. The differentiation of function between its molecular forms—amidated, glycine-extended, and sulfated variants—highlights a sophisticated regulatory system. Amidated G17 acts as the classical hormone, potently stimulating gastric acid secretion via the CCK2R. In contrast, the precursor G17-Gly emerges as a significant player in cell proliferation, particularly in the colon, acting through a distinct, non-CCK2R pathway. While sulfation appears to have a modest effect on receptor affinity, it does not significantly alter the primary physiological role of G17 in acid secretion. This functional bifurcation has profound implications for drug development and our understanding of gastrointestinal cancers, where the aberrant processing of gastrin precursors can contribute to tumor progression. Future research focused on fully characterizing the G17-Gly receptor and its downstream signaling will be critical for developing targeted therapies for these malignancies.

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